1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole

Physicochemical property comparison Hydrogen-bond donor count Medicinal chemistry SAR

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole (CAS 312748-38-2) is a synthetic, low-molecular-weight (252.31 g/mol) heterocyclic compound belonging to the 1,2-disubstituted benzimidazole family. Its structure features a benzimidazole core substituted at the N1 position with a methyl group and at the C2 position with an o-tolyloxymethyl ether side chain.

Molecular Formula C16H16N2O
Molecular Weight 252.317
CAS No. 312748-38-2
Cat. No. B2800064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole
CAS312748-38-2
Molecular FormulaC16H16N2O
Molecular Weight252.317
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2C
InChIInChI=1S/C16H16N2O/c1-12-7-3-6-10-15(12)19-11-16-17-13-8-4-5-9-14(13)18(16)2/h3-10H,11H2,1-2H3
InChIKeyDDQKTTYHFWYIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole (CAS 312748-38-2): A Functionalized Benzimidazole Scaffold for Specialized Medicinal Chemistry and Biochemical Probe Development


1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole (CAS 312748-38-2) is a synthetic, low-molecular-weight (252.31 g/mol) heterocyclic compound belonging to the 1,2-disubstituted benzimidazole family . Its structure features a benzimidazole core substituted at the N1 position with a methyl group and at the C2 position with an o-tolyloxymethyl ether side chain . This specific substitution pattern distinguishes it from the broader class of benzimidazole derivatives, which are widely recognized for their ability to interact with diverse biological targets, including enzymes, nucleic acids, and receptors [1]. While the benzimidazole scaffold provides a versatile pharmacophore, the unique combination of N-methylation and the o-tolyloxymethyl ether in this compound is intended to modulate physicochemical properties—such as lipophilicity and hydrogen-bonding capacity—and consequently influence target binding affinity, metabolic stability, and cellular permeability relative to non-methylated or differently substituted analogues [1].

Why Benzimidazole Analogues Cannot Be Considered Interchangeable: The Impact of N-Methylation in 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole


Treating all 2-substituted benzimidazoles as functionally redundant procurement choices ignores the profound influence of N1-substitution on pharmacological and chemical behavior. Systematic structure-activity relationship (SAR) studies on benzimidazole derivatives demonstrate that conversion of the N1-H group to an N1-methyl group alters the compound's hydrogen-bond donor/acceptor profile, lipophilicity (log P), and conformational flexibility, which collectively govern target recognition and metabolic fate [1]. The non-methylated parent analogue, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8), possesses an acidic N-H proton capable of acting as a hydrogen-bond donor, whereas the target compound's N-methyl group eliminates this capacity, potentially reducing off-target interactions with proteins that require an H-bond donor at that position [1]. Moreover, N-methylation is a well-established medicinal chemistry tactic to block metabolic N-glucuronidation and N-oxidation pathways, directly impacting in vivo half-life and bioavailability [1]. Therefore, substituting the target compound with its N-unsubstituted analogue or other benzimidazole derivatives without rigorous comparative data risks altering critical parameters such as target selectivity, metabolic stability, and cellular activity—compromising experimental reproducibility and lead optimization programs.

Quantitative Differentiation of 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole from Key Analogues: Evidence-Based Comparison for Informed Procurement


N-Methylation Eliminates Hydrogen-Bond Donor Capacity: A Physicochemical Contrast with 2-[(2-methylphenoxy)methyl]-1H-benzimidazole

The target compound (1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole) contains zero hydrogen-bond donor (HBD) atoms due to N1-methylation, whereas its direct N-unsubstituted analogue, 2-[(2-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-23-8), possesses one HBD at the benzimidazole N1-H position . This structural difference is quantifiable by standard topological HBD counts: 0 versus 1 . The removal of the HBD is expected to reduce aqueous solubility but enhance passive membrane permeability, as described by Lipinski's Rule of Five, where a lower HBD count generally correlates with improved oral bioavailability [1].

Physicochemical property comparison Hydrogen-bond donor count Medicinal chemistry SAR

Modulation of Cytochrome P450 Binding: Impact of N1-Substitution on Spectral Binding Affinity

A series of 2-arylalkyl- and 2-(4''-alkyl)phenoxymethylbenzimidazoles, structurally related to 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole, demonstrated that increasing N1-substituent size shifts spectral binding interactions with rat hepatic microsomal cytochrome P450 from reverse Type I (low affinity) to Type I (high affinity) [1]. Although the target compound was not explicitly tested, class-level SAR data on homologous 2-phenoxymethylbenzimidazoles indicate that N1-alkylation—here a methyl group—increases lipophilicity and promotes high-affinity Type I binding compared to N1-unsubstituted analogues that exhibit weaker reverse Type I binding [1]. This suggests that the target compound's N-methyl group critically modifies its interaction with hepatic CYP450 enzymes, potentially altering metabolic stability compared to the unsubstituted analogue.

Cytochrome P450 inhibition Microsomal stability Type I spectral binding

Cytotoxicity Profile in Cancer Cell Lines: Differentiating Activity from Closely Related Analogues

Limited screening data indicate that 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole exhibits differential cytotoxicity across human cancer cell lines, with reported IC50 values of 10 µM in MCF-7 (breast cancer) and 15 µM in HeLa (cervical cancer) cells . While these data originate from a vendor source and lack direct side-by-side comparison with the N-unsubstituted analogue under identical conditions, they serve as a provisional activity benchmark. By contrast, the 1-allyl analogue (1-Allyl-2-o-tolyloxymethyl-1H-benzoimidazole) is described in the literature as a building block without reported cytotoxicity data, highlighting a critical data gap that complicates direct activity comparisons . The absence of published head-to-head data necessitates caution but simultaneously underscores the target compound as the only derivative in its immediate series with even preliminary quantitative cell-based activity.

Anticancer activity MCF-7 HeLa Cytotoxicity

Structural Determinants of P450 Inhibition Potency: Chain-Length Effects Observed in Homologous Benzimidazole Series

In a broader evaluation of 2-arylalkyl- and 2-(4''-alkyl)phenoxymethylbenzimidazoles as inhibitors of mixed-function oxidase activity, it was observed that higher homologues (longer alkyl chains) generally exhibited greater inhibitory potency against aminopyrine N-demethylase activity compared to lower homologues [1]. While the target compound's o-tolyloxymethyl side chain places it at a distinct position within this SAR landscape, the principle that side-chain bulk and lipophilicity drive potency is directly applicable. The o-tolyl moiety provides a more compact and rigid aromatic side chain compared to the 4''-alkylphenoxymethyl series, potentially conferring a unique selectivity profile versus CYP isoforms that are sensitive to substrate shape [1]. This class-level insight supports the compound's differentiation based on side-chain architecture rather than simply its benzimidazole core.

Mixed-function oxidase inhibition 2-Phenoxymethylbenzimidazoles Aminopyrine N-demethylase

Optimal Research and Industrial Application Scenarios for 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole Based on Differentiated Evidence


Medicinal Chemistry: Scaffold Diversification for Controlled Physicochemical Property Tuning

When a lead series requires systematic variation of hydrogen-bonding capacity without altering the core pharmacophore, 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole serves as a key intermediate or final compound. Its zero HBD count (versus one HBD for the N-unsubstituted analogue) makes it the preferred choice for permeability-limited programs where passive cellular uptake is paramount . Procurement is justified when SAR exploration requires an N-methylated benzimidazole with a rigid o-tolyl ether side chain, a combination not offered by the des-methyl analogue or other commercially available 2-substituted benzimidazoles.

Drug Metabolism and Pharmacokinetics (DMPK): CYP450 Interaction Probe Studies

Based on class-level evidence that N1-alkylation shifts benzimidazole derivatives from reverse Type I to Type I CYP450 spectral binding, this compound is a suitable small-molecule tool for investigating structure-binding relationships at hepatic cytochrome P450 enzymes [1]. Its use in microsomal stability assays can help delineate the contribution of N-methyl substitution to metabolic clearance, providing data that cannot be obtained using the N-H analogue. Procurement is scientifically indicated for DMPK laboratories seeking to benchmark oxidative metabolism of N-alkylated benzimidazoles.

Oncology Drug Discovery: Preliminary Cytotoxicity Screening in Breast and Cervical Cancer Models

The compound's reported IC50 values of 10 µM (MCF-7) and 15 µM (HeLa) offer a starting point for further anticancer evaluation, particularly when compared to structurally related compounds for which no cytotoxicity data exist . This makes it a cost-effective procurement choice for pilot studies aiming to establish structure-activity correlations within a focused benzimidazole library before committing to custom synthesis of additional analogues.

Analytical Chemistry and Reference Standard Development

Given the compound's well-defined structure (C16H16N2O, monoisotopic mass 252.1263) and availability of spectral data, it is suitable as a reference standard for HPLC-MS method development and quality control of benzimidazole-containing libraries . Its distinct retention time and mass spectrum, predictable from its N-methyl and o-tolyloxymethyl substituents, enable accurate quantification in complex mixtures during high-throughput screening campaigns.

Quote Request

Request a Quote for 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.